L-Leucine-13C

Catalog No.
S533356
CAS No.
74292-94-7
M.F
C6H13NO2
M. Wt
132.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Leucine-13C

CAS Number

74292-94-7

Product Name

L-Leucine-13C

IUPAC Name

(2S)-2-amino-4-methyl(113C)pentanoic acid

Molecular Formula

C6H13NO2

Molecular Weight

132.17 g/mol

InChI

InChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t5-/m0/s1/i6+1

InChI Key

ROHFNLRQFUQHCH-SANWUMGISA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

L-Leucine-1-13C; L-(1-13C)Leucine; (1-13C)Leucine;

Canonical SMILES

CC(C)CC(C(=O)O)N

Isomeric SMILES

CC(C)C[C@@H]([13C](=O)O)N

The exact mass of the compound L-Leucine-1-13C is 132.098 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

L-Leucine-1-13C is a stable isotope-labeled essential branched-chain amino acid featuring a highly specific carbon-13 substitution exclusively at the C1 (carboxyl) position. In standard laboratory and clinical environments, this >99 atom % 13C enriched compound exhibits identical solubility, thermal stability, and biological transport kinetics to its unlabeled counterpart. However, its targeted labeling strategy makes it a critical procurement choice for metabolic flux analysis, protein turnover quantification, and advanced magnetic resonance applications. By isolating the isotopic label to the site of enzymatic decarboxylation, L-Leucine-1-13C provides a precise, trackable mass and nuclear spin signature without the kinetic isotope effects or complex spectral overlap associated with multi-labeled variants[1].

Procuring unlabeled L-leucine or substituting with universally labeled L-[U-13C6]leucine or deuterated variants (e.g., L-[5,5,5-2H3]leucine) fundamentally compromises specific metabolic assays. Unlabeled leucine provides zero mass or spin differentiation, rendering it useless for flux tracking. Deuterated variants require invasive blood or tissue sampling to measure isotopic enrichment, precluding non-invasive whole-body oxidation studies [1]. Furthermore, substituting with universally labeled L-[U-13C6]leucine introduces severe 13C-13C scalar coupling and complex isotopologue distributions (M+1 to M+6) during mass spectrometry, requiring extensive mathematical deconvolution. In hyperpolarized magnetic resonance imaging (HP-MRI), the adjacent 13C nuclei in universally labeled variants drastically reduce the T1 relaxation time, destroying the hyperpolarized signal before in vivo metabolic conversion can be detected [2].

Mainstream Clinical Workflow Fit: Non-Invasive 13CO2 Breath Test Viability

In clinical and physiological studies measuring whole-body protein synthesis and oxidation, the position of the isotopic label dictates the required sampling methodology. L-Leucine-1-13C is specifically oxidized by the branched-chain alpha-keto acid dehydrogenase complex (BCKDC), which cleaves the C1-carboxyl group to release 13CO2. This allows for 100% non-invasive quantification of leucine oxidation via breath analysis. In contrast, utilizing deuterated tracers like L-[5,5,5-2H3]leucine requires continuous, invasive intravenous blood sampling to measure plasma enrichment, which introduces high intra-individual variability (up to 14-26% CV) and limits application in vulnerable populations [1].

Evidence DimensionSampling invasiveness and oxidation signal detection
Target Compound DataL-Leucine-1-13C: Yields direct 13CO2 breath signal (100% non-invasive)
Comparator Or BaselineL-[5,5,5-2H3]leucine: Requires invasive plasma sampling (0% breath signal)
Quantified DifferenceEliminates the need for intravenous sampling while providing equivalent whole-body net balance data.
ConditionsIn vivo human protein turnover and anabolic sensitivity assays.

Procuring the 1-13C variant is critical for researchers designing non-invasive pediatric, elderly, or sports-nutrition studies where repeated blood draws are prohibited.

Analytical Reproducibility: GC-MS Isotopologue Deconvolution Efficiency

For laboratory workflows relying on gas chromatography-mass spectrometry (GC-MS) to track the primary leucine metabolite alpha-ketoisocaproate (KIC), isotopic purity and signal clarity are paramount. L-Leucine-1-13C produces a clean, discrete M+1 mass shift. When substituted with universally labeled L-[U-13C6]leucine, the resulting metabolic pool generates a complex mixture of M+1 through M+6 isotopologues due to partial oxidation and carbon recycling. This isotopic scrambling requires complex Isotopomer Spectral Analysis (ISA) frameworks to deconvolute the data, increasing computational overhead and the margin for analytical error [1].

Evidence DimensionMass spectrometry signal complexity (Isotopologue distribution)
Target Compound DataL-Leucine-1-13C: Single M+1 transition for KIC enrichment
Comparator Or BaselineL-[U-13C6]leucine: Complex M+1 to M+6 isotopologue distribution
Quantified DifferenceReduces mass spectral deconvolution variables from >6 down to 1 primary transition.
ConditionsGC-MS analysis of intracellular metabolites and BCAA flux.

Selecting the single-labeled 1-13C compound drastically streamlines analytical workflows and improves quantitative reproducibility in high-throughput metabolomics.

Advanced Magnetic Resonance: T1 Relaxation Time for Hyperpolarized Imaging

In frontier metabolic imaging, compounds are hyperpolarized via Dynamic Nuclear Polarization (DNP) to increase NMR sensitivity by >10,000-fold. The survival of this hyperpolarized signal depends strictly on the longitudinal relaxation time (T1) of the target nucleus. The C1 carbon of L-Leucine-1-13C (and its immediate metabolite 1-13C-KIC) lacks directly bonded protons and adjacent 13C nuclei, yielding an extended T1 relaxation time (typically >30-40 seconds in vivo). If L-[U-13C6]leucine is procured instead, the dense 13C-13C scalar coupling and proton proximity cause rapid spin-lattice relaxation, destroying the hyperpolarized signal within seconds and rendering real-time imaging of BCAT/BCKDC enzyme flux impossible [1].

Evidence DimensionSpin-lattice relaxation time (T1) of the hyperpolarized 13C nucleus
Target Compound DataL-Leucine-1-13C (as 1-13C-KIC): Extended T1 (>30 seconds)
Comparator Or BaselineL-[U-13C6]leucine: Rapid signal decay (<10 seconds)
Quantified Difference>300% increase in hyperpolarized signal lifetime.
ConditionsIn vivo hyperpolarized 13C-NMR/MRI of brain tumor (glioma) metabolism.

Buyers must procure the 1-13C variant for DNP-MRI applications, as universally labeled alternatives cannot retain the hyperpolarized state long enough for in vivo detection.

Non-Invasive Clinical Protein Turnover Studies

Directly leveraging its ability to produce a quantifiable 13CO2 breath signal upon decarboxylation, L-Leucine-1-13C is the standard procurement choice for clinical trials assessing muscle protein synthesis and whole-body protein balance. It is especially critical in pediatric, geriatric, and sports science cohorts where invasive intravenous tracer infusions are impractical [1].

High-Throughput GC-MS Metabolic Flux Analysis

Due to its clean M+1 mass shift and avoidance of complex isotopic scrambling, this compound is heavily utilized in metabolomic core facilities. It allows analysts to accurately track branched-chain amino acid catabolism and alpha-ketoisocaproate (KIC) enrichment without the heavy computational burden of Isotopomer Spectral Analysis (ISA) required by universally labeled alternatives[2].

Hyperpolarized 13C-MRI of Tumor Metabolism

Taking advantage of the extended T1 relaxation time of the isolated carboxyl carbon, L-Leucine-1-13C (often enzymatically converted to 1-13C-KIC) is procured for advanced Dynamic Nuclear Polarization (DNP) imaging. This enables real-time, in vivo spatial mapping of BCAT and BCKDC enzymatic activity, which is increasingly used to differentiate glioma grades and monitor tumor responses to targeted therapies [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-1.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

132.097983493 Da

Monoisotopic Mass

132.097983493 Da

Heavy Atom Count

9

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

I36PJ2DN56

Wikipedia

(1-~13~C)Leucine

Dates

Last modified: 08-15-2023
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